Ebrimycin

Catalog No.
S540192
CAS No.
30003-49-7
M.F
C110H208N6O38S
M. Wt
2254.938
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ebrimycin

CAS Number

30003-49-7

Product Name

Ebrimycin

IUPAC Name

2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid

Molecular Formula

C110H208N6O38S

Molecular Weight

2254.938

InChI

InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+;

InChI Key

DBULPBHLGBAFFN-XRGRGHKRSA-N

SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Primycin; Debrycin sulfate; Ebrimycin; Primycin A(sub 1) sulfate; Primycin A1 sulfate.

Description

The exact mass of the compound Ebrimycin is 2253.4249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ebrimycin is a macrolide antibiotic complex derived from the fermentation of specific strains of Streptomyces bacteria. It is primarily known for its efficacy against a variety of bacterial infections, particularly skin infections such as acne and impetigo. Ebrimycin is marketed in Hungary under the brand name Ebrimycin® gel, which is formulated as a topical treatment . The compound exhibits a unique mechanism of action, targeting bacterial cell membranes and disrupting their integrity, leading to cell death without lysis .

Ebrimycin undergoes several chemical interactions that are crucial for its biological activity. Notably, it forms hydrogen bonds with lipid components of bacterial membranes, which stabilizes its interaction with these membranes. Studies have shown that Ebrimycin can form complexes with oleic acid, a major component of lipid bilayers, through both single and double hydrogen bonds. These interactions are influenced by thermodynamic parameters, including enthalpy and entropy changes, which vary significantly based on the reaction conditions .

Ebrimycin exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves binding to the bacterial plasma membrane, resulting in increased permeability and leakage of cellular contents. This effect is potent even against non-dividing bacteria, which are typically more resistant to antibiotics that target actively dividing cells . The compound has also demonstrated effectiveness in combination therapies, enhancing the bactericidal effects when used alongside other antibiotics like vancomycin and mupirocin .

The synthesis of Ebrimycin involves microbiological fermentation processes using specific Streptomyces strains. The production typically requires optimized growth conditions to maximize yield and potency. The fermentation process can be fine-tuned by manipulating factors such as nutrient availability, pH levels, and temperature to enhance the biosynthesis of the antibiotic complex .

Ebrimycin is primarily used in dermatological formulations for treating skin infections. Its topical gel formulation has been particularly effective against conditions like acne and impetigo due to its localized action and minimal systemic absorption . Beyond dermatology, research indicates potential applications in treating systemic infections caused by susceptible bacterial strains.

Interaction studies involving Ebrimycin have revealed its capacity to form complexes with various membrane components, such as ergosterol found in fungal membranes. These interactions can alter membrane fluidity and integrity, contributing to its antifungal properties as well . Additionally, Ebrimycin's interactions with other antibiotics have been studied to understand synergistic effects that could enhance therapeutic outcomes against resistant bacterial strains .

Ebrimycin shares structural and functional similarities with several other macrolide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameSourceMechanism of ActionUnique Features
PrimycinStreptomyces speciesDisrupts bacterial membranesEffective against non-dividing bacteria; similar structure to Ebrimycin but distinct in spectrum
GentamicinMicromonospora purpureaInhibits protein synthesisPrimarily effective against Gram-negative bacteria; different mechanism targeting ribosomal RNA
StreptomycinStreptomyces griseusInhibits protein synthesisEffective against tuberculosis; different spectrum compared to Ebrimycin
AzithromycinSemi-synthetic from erythromycinInhibits protein synthesisBroader spectrum including respiratory pathogens; longer half-life than Ebrimycin

Ebrimycin's unique ability to effectively target both Gram-positive bacteria and certain fungi sets it apart from other macrolides that may be more limited in their spectrum or mechanism.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

2253.4249

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Pénzes Á, Mahmud Abdelwahab EM, Rapp J, Péteri ZA, Bovári-Biri J, Fekete C,
2: Feiszt P, Schneider G, Emődy L. Effect of primycin on growth-arrested cultures
3: Valasek A, Kiss ÍÉ, Fodor I, Kovács M, Urbán P, Jámbor É, Fekete C, Kerepesi
4: Hong H, Samborskyy M, Lindner F, Leadlay PF. An Amidinohydrolase Provides the
5: Feiszt P, Mestyán G, Kerényi M, Dobay O, Szabó J, Dombrádi Z, Urbán E, Emődy
6: Nyilasi I, Kocsubé S, Krizsán K, Galgóczy L, Papp T, Pesti M, Nagy K,
7: Virág E, Belagyi J, Kocsubé S, Vágvölgyi C, Pesti M. Antifungal activity of
8: Kovács P. [Tibor Vályi-Nagy (1912-1969), professor and researcher of
9: Virág E, Juhász A, Kardos R, Gazdag Z, Papp G, Pénzes A, Nyitrai M, Vágvölgyi
10: Virág E, Pesti M, Kunsági-Máté S. Complex formation between primycin and
11: Virág E, Belagyi J, Gazdag Z, Vágvölgyi C, Pesti M. Direct in vivo
12: Virág E, Pesti M, Kunsági-Máté S. Competitive hydrogen bonds associated with
13: Nyilasi I, Kocsubé S, Pesti M, Lukács G, Papp T, Vágvölgyi C. In vitro
14: Szabó A, Kónya A, Széll V, Máté G, Erdélyi B. Biological and chemical
15: Papp T, Ménesi L, Szalai I. Experiences in the Ebrimycin gel treatment of
16: Suga'r IP, Blaskó K, Györgyi S, Shcagina LV, Malev VV, Lev AA. Cooperative
17: Bálint G. Favourable observations with Ebrimycin gel in the outpatient
18: Bíró J, Várkonyi V. Ebrimycin gel in the treatment of pyodermas and bacterial
19: Mészáros C, Vezekényi K. Use of Ebrimycin gel in dermatology. Ther Hung.
20: Blaskó K, Shagina LV, Györgyi S, Lev AA. The mode of action of some

Explore Compound Types